REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1OC)=O.[OH:16][C:17]1C(OS(C2C=CC(C)=CC=2)(=O)=O)=C(I)C=CC=1.[NH2:35][C:36]([NH2:38])=[S:37]>C(#N)C>[NH2:35][C:36]1[S:37][C:4]([C:3]([O:2][CH3:1])=[O:15])=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([O:16][CH3:17])=[CH:11][CH:12]=2)[N:38]=1
|
Name
|
|
Quantity
|
33.34 g
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C1=C(C=CC=C1)OC)=O
|
Name
|
|
Quantity
|
37.55 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C=CC1)I)OS(=O)(=O)C1=CC=C(C)C=C1
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Name
|
|
Quantity
|
7.29 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 45 min.
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 50/50 EtOAc/Hexane
|
Type
|
WASH
|
Details
|
Once the impurities eluted
|
Type
|
CUSTOM
|
Details
|
the product was recovered
|
Type
|
WASH
|
Details
|
by eluting with 100% EtOAC
|
Type
|
CUSTOM
|
Details
|
removing the volatiles in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C1=CC=C(C=C1)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.52 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |